molecular formula C10H8BrNO2 B1403360 Methyl 2-bromo-5-cyano-4-methylbenzoate CAS No. 1399182-23-0

Methyl 2-bromo-5-cyano-4-methylbenzoate

Cat. No.: B1403360
CAS No.: 1399182-23-0
M. Wt: 254.08 g/mol
InChI Key: CNGDDDCMMLWMAU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, specifically a methyl ester, and contains bromine, cyano, and methyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-cyano-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate followed by the introduction of a cyano group. The reaction typically proceeds as follows:

    Bromination: Methyl 4-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 2-bromo-4-methylbenzoate.

    Cyanation: The brominated intermediate is then reacted with a cyanide source, such as copper(I) cyanide, under appropriate conditions to introduce the cyano group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Products depend on the nucleophile used (e.g., amines, thiols).

    Reduction: Methyl 2-amino-5-cyano-4-methylbenzoate.

    Oxidation: Methyl 2-bromo-5-cyano-4-carboxybenzoate.

Scientific Research Applications

Methyl 2-bromo-5-cyano-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-cyano-4-methylbenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano group is converted to an amine via a reduction mechanism involving the transfer of electrons from the reducing agent to the cyano group.

Comparison with Similar Compounds

Methyl 2-bromo-5-cyano-4-methylbenzoate can be compared with similar compounds such as:

    Methyl 2-bromo-4-methylbenzoate: Lacks the cyano group, making it less reactive in certain substitution reactions.

    Methyl 2-cyano-4-methylbenzoate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

    Methyl 2-bromo-5-cyano-4-carboxybenzoate: Contains a carboxylic acid group instead of a methyl ester, influencing its solubility and reactivity.

The unique combination of bromine, cyano, and methyl groups in this compound makes it a versatile compound with distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

methyl 2-bromo-5-cyano-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-9(11)8(10(13)14-2)4-7(6)5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGDDDCMMLWMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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